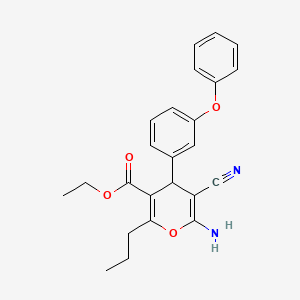![molecular formula C25H28N2O2 B5135979 2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol](/img/structure/B5135979.png)
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol is a complex organic compound that features a phenolic structure with tert-butyl groups at the 2 and 6 positions, and a benzimidazole moiety substituted with a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate furan derivatives.
Attachment of Phenolic Group: The phenolic group with tert-butyl substitutions can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzimidazole moiety can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring, particularly at positions ortho to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated phenolic compounds.
Applications De Recherche Scientifique
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol involves its interaction with molecular targets through its phenolic and benzimidazole moieties. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Used in the production of rubber and plastics.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Utilized in organic electronics and photovoltaics.
Uniqueness
2,6-Ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol is unique due to its combination of a phenolic antioxidant with a bioactive benzimidazole core and a furan ring, providing a versatile scaffold for various applications in chemistry, biology, and materials science.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[2-(furan-2-yl)benzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-24(2,3)17-14-16(15-18(22(17)28)25(4,5)6)27-20-11-8-7-10-19(20)26-23(27)21-12-9-13-29-21/h7-15,28H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKMOMDKYSYVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[1-(4-biphenylylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5135901.png)
![2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B5135904.png)

![Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate](/img/structure/B5135918.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5135919.png)
![4-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5135942.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]piperidine](/img/structure/B5135943.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B5135951.png)
![1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B5135956.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-{3-[3-(methoxymethyl)-1-pyrrolidinyl]-3-oxopropyl}-1,3,4-oxadiazole](/img/structure/B5135959.png)
![3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5135965.png)
![5-[(2-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5135969.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5135993.png)
![N,N-diethyl-1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-pyrrolidinamine](/img/structure/B5135998.png)
